molecular formula C12H15NO B8466197 3-Benzyloxy-2,2-dimethylpropionitrile

3-Benzyloxy-2,2-dimethylpropionitrile

Cat. No.: B8466197
M. Wt: 189.25 g/mol
InChI Key: QOEZRCXOHOVLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-2,2-dimethylpropionitrile is a nitrile derivative featuring a benzyloxy ether group and two methyl substituents on the central carbon. Nitriles of this class are typically utilized as intermediates in pharmaceuticals, agrochemicals, and fine chemicals due to their reactivity in cross-coupling reactions and functional group transformations.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2,2-dimethyl-3-phenylmethoxypropanenitrile

InChI

InChI=1S/C12H15NO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3

InChI Key

QOEZRCXOHOVLBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Benzyloxy-2,2-dimethylpropionitrile with analogous compounds based on molecular features, applications, and stability:

Compound Key Functional Groups Molecular Weight Applications Stability/Handling
This compound Benzyloxy ether, nitrile, dimethyl Not explicitly reported Hypothesized: Intermediate in drug synthesis Likely stable; requires dry storage
2-(3-Benzoylphenyl)propionitrile Benzoyl ketone, nitrile 235.28 g/mol Pharmaceutical intermediate (e.g., ketoprofen synthesis) Stable solid; low water/benzene content
3-Benzyloxy-2,6-difluorophenylboronic acid Benzyloxy ether, boronic acid, fluorine ~228.03 g/mol (estimated) Suzuki-Miyaura cross-coupling reactions Air/moisture-sensitive; requires inert handling

Key Differences:

  • The dimethyl substituents may increase steric hindrance, reducing reactivity in nucleophilic substitutions relative to non-methylated analogs .
  • Reactivity: Boronic acid derivatives (e.g., 3-Benzyloxy-2,6-difluorophenylboronic acid) are tailored for cross-coupling reactions, whereas nitriles like this compound are more suited for cyano-group transformations (e.g., hydrolysis to carboxylic acids) .
  • Stability : The dimethyl groups in This compound likely confer greater thermal stability compared to fluorinated boronic acids, which are prone to protodeboronation under acidic conditions .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: 2-(3-Benzoylphenyl)propionitrile is a known precursor to ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID).
  • Regulatory Considerations : Compounds like 2-(3-Benzoylphenyl)propionitrile require stringent purity testing (e.g., benzene content < 1 ppm), a standard likely applicable to This compound in pharmaceutical contexts .

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